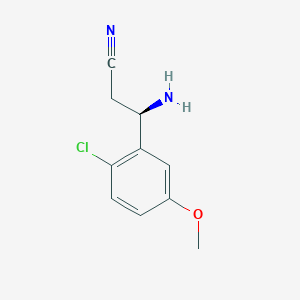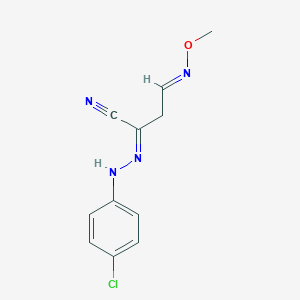![molecular formula C9H6F2N2O3 B15238675 6-(Difluoromethoxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238675.png)
6-(Difluoromethoxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethoxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyridine core substituted with a difluoromethoxy group at the 6-position and a carboxylic acid group at the 3-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves the following steps:
Formation of N-Aminopyridine Sulfate: Substituted pyridines react with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates.
1,3-Dipolar Cycloaddition: The N-aminopyridine sulfates undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to yield pyrazolo[1,5-A]pyridine-3-carboxylate derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Difluoromethoxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolo[1,5-A]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethoxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(Difluoromethoxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as changes in cell signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-A]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrazolo[1,5-A]pyridine Derivatives: Various derivatives with different substituents at the 6-position and other positions on the ring.
Uniqueness
6-(Difluoromethoxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable for studying specific chemical reactions and biological interactions that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C9H6F2N2O3 |
|---|---|
Molekulargewicht |
228.15 g/mol |
IUPAC-Name |
6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6F2N2O3/c10-9(11)16-5-1-2-7-6(8(14)15)3-12-13(7)4-5/h1-4,9H,(H,14,15) |
InChI-Schlüssel |
JBMIUHVKRSTDLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NN2C=C1OC(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15238598.png)
![4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15238599.png)



![3-tert-butyl-1-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15238628.png)
![1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B15238651.png)




![3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15238690.png)

